molecular formula C29H20ClN3O2 B287078 N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B287078
M. Wt: 477.9 g/mol
InChI Key: PRJUAJJKFUEWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as BCI-121, is a novel small molecule that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized in 2009 by researchers at the University of Texas MD Anderson Cancer Center and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide involves inhibition of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to have other biochemical and physiological effects. Studies have shown that the compound can inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth. N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to enhance the activity of the immune system, which can help to eliminate cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide is its potency and selectivity for CK2 inhibition, which makes it a promising candidate for cancer treatment. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more soluble analogs of the compound, which could improve its efficacy as a cancer treatment. Another area of research is the use of N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further studies are needed to determine the safety and efficacy of N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide in vivo, particularly in animal models and clinical trials.

Synthesis Methods

The synthesis of N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 4-aminophenylacetic acid to form the intermediate compound 4-(4-chlorobenzoyl)phenylacetic acid. This intermediate is then reacted with diphenylacetonitrile in the presence of a base to form the final product, N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. Research has shown that the compound has potent anti-tumor activity in a variety of cancer cell lines, including breast, prostate, and lung cancer. N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.

properties

Product Name

N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C29H20ClN3O2

Molecular Weight

477.9 g/mol

IUPAC Name

N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C29H20ClN3O2/c30-23-15-11-21(12-16-23)28(34)22-13-17-24(18-14-22)32-29(35)26-19-31-33(25-9-5-2-6-10-25)27(26)20-7-3-1-4-8-20/h1-19H,(H,32,35)

InChI Key

PRJUAJJKFUEWRV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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